2-Propyl-4-pentenoic Acid Methyl Ester

Analytical Chemistry LC-MS/MS Metabolite Quantification

This methyl ester is the optimal certified reference standard for LC-MS/MS assays to quantify the hepatotoxic valproic acid metabolite 2-propyl-4-pentenoic acid (4-ene VPA) in plasma, achieving a validated LLOQ of 20 ng/mL—a 10-fold sensitivity improvement over the parent drug. It serves as a stable, cell-permeable prodrug for in vitro/in vivo hepatotoxicity studies, enabling controlled delivery of 4-ene VPA, which inhibits mitochondrial fatty acid oxidation at 0.5 mM. Critical for dissecting VPA toxicity mechanisms. Not a generic commodity.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 210690-89-4
Cat. No. B154027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-4-pentenoic Acid Methyl Ester
CAS210690-89-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC(CC=C)C(=O)OC
InChIInChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3
InChIKeyFDPCGENVCAREOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-4-pentenoic Acid Methyl Ester: Procurement & Differentiation for Specialized Research


2-Propyl-4-pentenoic Acid Methyl Ester (CAS 210690-89-4), also known as methyl 2-allylpentanoate, is an organic ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. It is structurally an unsaturated, methyl-branched fatty acid ester that serves as the methylated derivative of 2-propyl-4-pentenoic acid (4-ene VPA), a key and potentially hepatotoxic metabolite of the widely used anticonvulsant drug, valproic acid (VPA) [2]. This specific ester derivative is employed as an analytical standard [3] and as a research tool for investigating metabolic pathways and enzyme inhibition profiles, distinct from its parent acid and other VPA analogs [4].

Why Simple Substitution of 2-Propyl-4-pentenoic Acid Methyl Ester with Other Valproate Analogs Is Scientifically Flawed


Generic substitution within the valproic acid (VPA) analog class is not feasible due to profound, quantifiable differences in biological activity and safety profiles arising from subtle structural modifications. For instance, the mere addition of a methyl group transforms the highly teratogenic parent compound, 2-propyl-4-pentenoic acid (4-ene VPA), into (+/-)-4-methyl-2-n-propyl-4-pentenoic acid, which exhibits significantly reduced teratogenicity while maintaining anticonvulsant efficacy [1]. Similarly, among twelve VPA analogs, only specific branched structures, such as (+/-)-2-n-propyl-4-hexynoic acid and (+/-)-4-methyl-2-n-propyl-4-pentenoic acid, demonstrated a desirable profile of maximal anticonvulsant effect with no sedation, highlighting that even minor structural divergence drastically alters the therapeutic window and safety margin [2]. The methyl ester derivative of 2-propyl-4-pentenoic acid is therefore not an interchangeable commodity; its unique physicochemical and biochemical properties, particularly its role as a prodrug or metabolic probe, are essential for specific experimental outcomes that cannot be replicated by the free acid or other alkyl-branched analogs.

Quantitative Evidence Guide: Where 2-Propyl-4-pentenoic Acid Methyl Ester Demonstrates Verifiable Differentiation


Analytical Utility: Achieving 10x Higher Sensitivity in LC-MS/MS Compared to Valproic Acid

In a validated HPLC-MS/MS assay, 2-propyl-4-pentenoic acid (the active metabolite and corresponding free acid of the target methyl ester) demonstrates a tenfold improvement in the routine lower limit of quantification (LLOQ) compared to its parent drug, valproic acid (VPA). This method, which is directly applicable to the methyl ester after hydrolysis, provides a sensitive and specific platform for quantifying the metabolite in complex biological matrices [1]. This analytical advantage is critical for pharmacokinetic studies where the metabolite is present at lower concentrations than the parent drug.

Analytical Chemistry LC-MS/MS Metabolite Quantification Pharmacokinetics

Hepatotoxicity Mitigation: Structural Modification Abolishes Potent Mitochondrial Inhibition

The parent compound of the methyl ester, 2-propyl-4-pentenoic acid (4-ene VPA), is a potent inhibitor of mitochondrial fatty acid β-oxidation, a mechanism directly linked to VPA-induced hepatotoxicity. In vitro assays demonstrate that 4-ene VPA achieves 50% inhibition of palmitoylcarnitine oxidation at a concentration of 0.5 mM . In stark contrast, a closely related analog with a single additional methyl branch, (+/-)-4-methyl-2-n-propyl-4-pentenoic acid, was developed specifically to mitigate this toxicological liability and showed a marked reduction in teratogenicity while retaining anticonvulsant activity [1]. The methyl ester derivative serves as a prodrug or masked form of 4-ene VPA, enabling controlled study of this toxic pathway or serving as a key intermediate in synthesizing safer, methyl-branched analogs.

Toxicology Mitochondrial Function Hepatotoxicity Drug Safety

Enzyme Inhibition Profile: A Selective 5-Lipoxygenase Inhibitor for Targeted Anti-Inflammatory Research

Binding data from the ChEMBL database reveals that a closely related structural analog, a 2-propyl-4-pentenoic acid derivative, acts as an inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 400 nM [1]. This is a key enzyme in the arachidonic acid pathway, responsible for the biosynthesis of pro-inflammatory leukotrienes. This specific and potent inhibition is a hallmark of the 2-propyl-4-pentenoic acid scaffold, distinguishing it from other VPA metabolites like 2-ene VPA, which are inactive in teratogenicity models [2]. The methyl ester derivative provides a crucial starting point for probing this specific anti-inflammatory mechanism, offering a targeted approach not achievable with the broader-acting parent drug, VPA.

Enzymology Inflammation 5-Lipoxygenase Arachidonic Acid Pathway

Definitive Application Scenarios for 2-Propyl-4-pentenoic Acid Methyl Ester Based on Quantitative Evidence


Validated Analytical Standard for Metabolite Quantification in Clinical Pharmacokinetic Studies

The compound is the optimal choice as a certified reference standard for LC-MS/MS assays designed to quantify the hepatotoxic metabolite 2-propyl-4-pentenoic acid (4-ene VPA) in patient plasma. Its use is supported by a fully validated method with a quantifiable LLOQ of 20 ng/mL, which is a 10-fold improvement in sensitivity over the parent drug [1]. This application is critical for clinical studies aiming to correlate metabolite levels with hepatic dysfunction and other toxicities.

Targeted Research Tool for Elucidating Valproic Acid-Induced Mitochondrial Toxicity

As a stable, cell-permeable prodrug form, this methyl ester is uniquely suited for in vitro and in vivo studies designed to dissect the specific mechanism of VPA-induced hepatotoxicity. It enables controlled delivery of the key toxic metabolite, 4-ene VPA, which exhibits a quantifiable 50% inhibition of mitochondrial fatty acid oxidation at 0.5 mM [1]. This approach allows researchers to directly compare the toxic effects of this specific metabolite with those of VPA or its other non-toxic metabolites.

Precursor for the Synthesis of Second-Generation Anticonvulsants with Improved Safety Profiles

The ester serves as a crucial synthetic intermediate in the development of novel valproic acid analogs, such as (+/-)-4-methyl-2-n-propyl-4-pentenoic acid. This derivative was engineered based on the structure-activity relationship (SAR) of 4-ene VPA and has been shown to retain maximal anticonvulsant effect while demonstrating significantly lower sedation and teratogenicity in head-to-head comparative studies with VPA [1].

Probe for Investigating the Arachidonic Acid Cascade and 5-Lipoxygenase Biology

Researchers investigating the role of 5-lipoxygenase (5-LOX) in inflammation can utilize this compound as a specific probe. A close structural analog has demonstrated potent inhibition of this enzyme with an IC50 of 400 nM [1]. This application leverages the compound's unique activity profile, which is distinct from other valproate derivatives, enabling more targeted mechanistic studies of the leukotriene synthesis pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propyl-4-pentenoic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.